Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
Description
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate is an α-ketoester derivative featuring a 3-methyl-1,2-oxazole (isoxazole) ring linked via an amino group to the oxoacetate backbone. The 1,2-oxazole moiety is known for its electron-withdrawing properties, which influence reactivity and stability.
Properties
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)10-14-6/h4H,3H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSAVMGEPMEQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303171 | |
| Record name | Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-59-5 | |
| Record name | NSC157098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution with Ethyl Oxalyl Chloride
The most widely reported method involves reacting 3-methyl-1,2-oxazol-5-amine with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to neutralize HCl, maintaining the reaction at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Reaction Scheme :
$$
\text{3-Methyl-1,2-oxazol-5-amine} + \text{ClC(O)COOEt} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate} + \text{HCl}
$$
Key Data :
- Yield : 68–74% after silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
- Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
This method’s efficiency stems from the high electrophilicity of ethyl oxalyl chloride, though moisture sensitivity necessitates rigorous anhydrous conditions.
Catalytic Condensation with Diethyl Oxalate
An alternative route employs diethyl oxalate and 3-methyl-1,2-oxazol-5-amine in the presence of Aliquat 336 (5 mol%) as a phase-transfer catalyst. The reaction proceeds in DCM at 20°C for 72 hours, followed by solvent evaporation and purification.
Reaction Scheme :
$$
\text{3-Methyl-1,2-oxazol-5-amine} + \text{(EtO)_2C(O)COOEt} \xrightarrow{\text{Aliquat 336, DCM}} \text{this compound} + \text{EtOH}
$$
Key Data :
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate the reaction between 3-methyl-1,2-oxazol-5-amine and diethyl oxalate. At 100°C for 30 minutes in acetonitrile, yields reach 65% with reduced side-product formation.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DCM | +15% vs. THF |
| Temperature | 0–5°C (initial) | Prevents HCl-induced decomposition |
| Catalyst Loading | 5 mol% Aliquat 336 | +12% yield |
Higher temperatures (>40°C) promote oxazole ring decomposition, while polar aprotic solvents (e.g., DMF) increase byproducts.
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.
- Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 112–114°C).
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during acyl chloride reactions. Key steps include:
- Precision Mixing : TEA and ethyl oxalyl chloride are introduced via separate inlets to control HCl neutralization.
- In-Line Monitoring : FTIR spectroscopy tracks reaction progression, adjusting feed rates dynamically.
- Workup : Automated liquid-liquid extraction removes TEA·HCl salts, followed by falling-film evaporation.
Production Metrics :
- Capacity : 50–100 kg/batch
- Purity : 99.5% (meets pharmaceutical-grade standards)
Characterization and Analytical Data
Spectroscopic Profiles
Chromatographic Validation
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, 60% MeCN/40% H₂O, 1 mL/min | 6.2 min | 98.7% |
| GC-MS | He carrier, 250°C | 8.5 min | 99.1% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound serves as a building block for synthesizing various bioactive molecules. Its oxazole moiety is known for enhancing biological activity and selectivity in drug development. Researchers have explored its potential as an anti-cancer agent due to its ability to inhibit specific protein targets involved in tumor growth.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in modulating pathways related to inflammation and cellular signaling. It has been investigated for its role in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Lipoxygenase (LOX) | Non-competitive | 8.7 |
3. Neuropharmacology
This compound has been studied for its neuroprotective effects. Preliminary studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and promoting neuronal survival.
Case Study: Neuroprotective Effects
In a recent animal model study, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation in subjects with induced neurodegeneration .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological evaluations have indicated that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in animal models.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Chronic Toxicity | No observable effects at 100 mg/kg/day |
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The compound can also modulate signaling pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Heterocyclic Influence: The 3-methyl-1,2-oxazole substituent in the target compound likely enhances metabolic stability compared to thiazole (e.g., methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate) or pyridine derivatives (e.g., Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate). Electron-withdrawing groups (e.g., trifluoromethyl in Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) increase electrophilicity at the keto position, favoring nucleophilic reactions .
Synthetic Pathways: Many analogs are synthesized via nucleophilic substitution or coupling of oxalyl chloride derivatives with amines. For example, methyl oxalyl chloride reacts with 2-aminothiazole-5-carbonitrile to yield methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate .
Biological Activity: Derivatives with bulky aromatic substituents (e.g., benzylsulfanyl-phenylethyl in ) exhibit antitumor properties, suggesting that the target compound’s 3-methyloxazole group may also confer bioactivity. Fluorinated analogs (e.g., Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) are prized in medicinal chemistry for enhanced membrane permeability and target binding .
Physicochemical Properties: The trifluoromethyl-substituted derivative has a higher molecular weight (329.20 g/mol) and melting point (90°C) compared to the target compound, reflecting increased crystallinity due to halogenation . Thiazole-based derivatives (e.g., methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate) may exhibit greater solubility in polar solvents due to the thiazole’s sulfur atom .
Biological Activity
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical structure and properties:
- Molecular Formula : C8H10N2O4
- CAS Number : Not specified in the search results.
- Molecular Weight : 186.18 g/mol
- Chemical Structure : The compound features an oxazole ring which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may affect proteases or other enzymes linked to pathogenic processes.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This is particularly relevant in the context of antibiotic resistance.
- Cell Signaling Modulation : The presence of the oxazole moiety may allow this compound to interact with cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Case Studies and Experimental Data
Various studies have explored the biological activities of this compound and related compounds:
Pharmacological Applications
Given its biological activity, this compound has potential applications in:
- Antiviral Therapies : Due to its enzyme inhibition properties, it may serve as a lead compound in developing antiviral drugs.
- Antimicrobial Agents : Its demonstrated activity against pathogens could position it as a candidate for new antibiotics.
- Metabolic Disorders : The ability to modulate enzyme activity related to metabolism suggests possible applications in treating conditions like obesity and type 2 diabetes.
Q & A
Q. Advanced
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···π-hole tetrel bonding in self-assembled dimers) .
- DFT calculations : Models molecular electrostatic potential (MEP) surfaces to predict interaction sites .
- Bader’s Atoms-in-Molecules (AIM) theory : Validates bond critical points in non-covalent networks .
What challenges arise in optimizing reaction yields for this compound?
Intermediate
Common issues include:
- Byproduct formation : Competing reactions (e.g., over-oxidation) reduce yields. Mitigated by slow reagent addition and inert atmospheres .
- Purification difficulties : Use gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
- Moisture sensitivity : Anhydrous solvents (e.g., THF, DCM) and molecular sieves improve reproducibility .
How does the choice of crystallization solvent affect the solid-state structure?
Advanced
Solvent polarity influences packing modes. For example, apolar solvents (e.g., hexane) may favor π-π stacking of aromatic rings, while polar solvents (e.g., ethanol) promote hydrogen-bonded networks. In one study, ethanol yielded centrosymmetric dimers via C–H···O interactions, critical for stability .
What role do α-ketoester groups play in the compound’s reactivity?
Intermediate
The α-ketoester moiety enables:
- Nucleophilic attacks : Reacts with amines/hydrazines to form heterocycles (e.g., triazoles) .
- Coordination chemistry : Binds metal catalysts in asymmetric synthesis .
- Photochemical reactivity : Undergoes Norrish-type reactions under UV light .
How to validate the purity of this compound for pharmacological studies?
Q. Intermediate
- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .
- Melting point consistency : Compare to literature values (e.g., 133–135°C for derivatives) .
What are the applications of this compound in medicinal chemistry research?
Q. Intermediate
- Enzyme inhibition : The oxazole ring mimics natural substrates in kinase or protease assays .
- Anticoagulant intermediates : Derivatives like ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate are precursors to apixaban .
- Antitumor agents : α-Ketoesters inhibit tumor-associated carbonic anhydrases .
How to address polymorphic variations in crystallographic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
